molecular formula C14H19NO4 B591917 (R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid CAS No. 1134776-30-9

(R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid

Cat. No.: B591917
CAS No.: 1134776-30-9
M. Wt: 265.309
InChI Key: OKRPFRUXMOYTDV-SECBINFHSA-N
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Description

“®-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid” is a compound that is derived from commercially available tert-butyloxycarbonyl-protected amino acids . It is used as a starting material in dipeptide synthesis .


Synthesis Analysis

The compound is prepared by using a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of the compound is C14H19NO4 . The IUPAC name is 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid .


Chemical Reactions Analysis

The compound is used in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical and Chemical Properties Analysis

The compound appears as a white powder . It has a molecular weight of 265.31 .

Scientific Research Applications

  • Hydrogen-Bonded Supramolecular Structures : Research by Portilla et al. (2007) demonstrates the potential of similar molecules in forming hydrogen-bonded supramolecular structures, which could have implications in the development of new materials and chemical processes (Portilla et al., 2007).

  • Asymmetric Synthesis of β-Amino Acid Derivatives : Davies et al. (1997) discuss the use of related compounds in the asymmetric synthesis of unsaturated β-amino acid derivatives, highlighting its potential in creating specific molecular configurations essential in pharmaceuticals and organic chemistry (Davies et al., 1997).

  • Synthesis of Edeine Analogs : The work of Czajgucki et al. (2003) shows the synthesis of orthogonally protected amino acids, which are valuable for the synthesis of edeine analogs, a group of compounds with potential antibiotic properties (Czajgucki et al., 2003).

  • Molecular Structure Analysis : Meurs and Koningsveld (1974) analyzed the molecular structure of a similar compound, providing insights into the molecular configurations and properties, crucial for understanding its potential applications (Meurs & Koningsveld, 1974).

  • Chiroptical Properties of Amino Acid-Derived Polymers : Qu, Sanda, and Masuda (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties and studied their properties, which is significant in the field of polymer chemistry and material science (Qu, Sanda & Masuda, 2009).

Mechanism of Action

The compound is used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .

Safety and Hazards

The compound may be harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Future Directions

The compound’s applicability in organic synthesis is being expanded . It is being used in the synthesis of dipeptides, which are important in various biological processes .

Properties

IUPAC Name

4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRPFRUXMOYTDV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134776-30-9
Record name 1134776-30-9
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